Divergent Glucoregulatory Hormone Profile: Selective Insulin Elevation vs. Kassinin and Substance P
Hylambatin exhibits a unique endocrine profile that distinguishes it from the prototypical tachykinins Kassinin and Substance P. In a rat model, intravenous Hylambatin significantly increased both plasma glucose and plasma insulin, but critically, did not affect glucagon secretion. This profile is stated as 'different from that of kassinin or substance P' [1]. Kassinin is known to stimulate both insulin and glucagon secretion [2], making Hylambatin the preferred tool for studying tachykinin-mediated insulin release in isolation from glucagon-driven counter-regulation.
| Evidence Dimension | Effect on Glucagon Secretion |
|---|---|
| Target Compound Data | Glucagon secretion: Not affected (at graded doses increasing plasma insulin and glucose) |
| Comparator Or Baseline | Kassinin: Stimulates both insulin and glucagon [2]; Substance P: Profile different from Hylambatin [1] |
| Quantified Difference | Qualitative difference: Hylambatin uniquely spares glucagon stimulation among tested tachykinins |
| Conditions | Rat in vivo model; graded intravenous doses; blood collection at 10 and 30 min post-injection |
Why This Matters
This functional divergence provides a unique tool to decouple insulinotropic from glucagonotropic activities within the tachykinin family, essential for diabetes research and pancreatic islet studies.
- [1] Güllner HG, Harris V, Yajima H, Unger RH. Hylambatin, a structurally unique tachykinin: effects on insulin and glucagon secretion. Arch Int Pharmacodyn Ther. 1984 Dec;272(2):304-9. PMID: 6395822. View Source
- [2] Güllner HG, Yajima H, Harris V, Unger RH. Kassinin: stimulation of insulin and glucagon secretion in the rat. Endocrinology. 1982 Apr;110(4):1246-8. PMID: 7037369. View Source
